2-Methyl-butoxy-benzene

Catalog No.
S8794820
CAS No.
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-butoxy-benzene

Product Name

2-Methyl-butoxy-benzene

IUPAC Name

2-methylbutoxybenzene

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-3-10(2)9-12-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

CHCGWVHHRJNLRE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1=CC=CC=C1

Molecular Architecture and Bonding Configuration

2-Methyl-butoxy-benzene (C₁₁H₁₆O) consists of a benzene ring linked via an ether oxygen to a 2-methylbutyl chain. The molecular structure is defined by:

  • Ether linkage: The oxygen atom connects the aromatic ring (C₆H₅) to the aliphatic 2-methylbutyl group (C₅H₁₁).
  • Bond angles and lengths: The C–O–C bond angle approximates 111°, typical for ethers, with C–O bond lengths of 1.43 Å.
  • Branching effects: The 2-methyl substituent on the butyl chain introduces steric hindrance, altering conformational preferences compared to linear ethers.

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC₁₁H₁₆O
Molecular weight164.24 g/mol
C–O bond length1.43 Å
C–O–C bond angle111°

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name 2-methylbutoxybenzene is derived through:

  • Identifying the longest carbon chain in the substituent (butyl).
  • Numbering from the oxygen-attached carbon, placing the methyl group at position 2.
  • Appending the “-oxy” suffix to denote the ether functional group.
    Alternative names include o-methylbutoxybenzene and benzyl 2-methylbutyl ether, though these are non-systematic.

Stereochemical Considerations and Isomeric Possibilities

The 2-methylbutyl group introduces chirality at the second carbon of the chain, which bears four distinct substituents:

  • Chiral center: H, CH₃, CH₂CH₂, and O–C₆H₅.
  • Enantiomers: The molecule exists as (R)- and (S)-enantiomers, separable via chiral chromatography.
  • Conformational isomerism: Six distinct conformers arise from rotation around the C2–C3 bond, with energy barriers influenced by gauche interactions between the methyl group and adjacent substituents.

Figure 1: Newman Projections of Key Conformers

  • Anti-periplanar: Minimal steric strain (0 kcal/mol).
  • Gauche: 3.8 kcal/mol strain due to CH₃↔O repulsion.
  • Eclipsed: 5.2 kcal/mol strain from H↔CH₃ overlap.

Comparative Analysis with Butoxybenzene Derivatives

Table 2: Properties of 2-Methyl-butoxy-benzene vs. n-Butoxybenzene

Property2-Methyl-butoxy-benzenen-Butoxybenzene
Boiling point196°C183°C
Density (g/cm³)0.870.89
Solubility in H₂O0.12 g/L0.25 g/L
Dipole moment (D)1.451.38

Structural differences drive these variations:

  • Branching: The 2-methyl group reduces symmetry, increasing boiling point via enhanced London dispersion forces.
  • Polarity: The bent aliphatic chain in 2-methyl-butoxy-benzene creates a larger dipole moment than linear n-butoxybenzene.
  • Reactivity: Steric shielding at the ether oxygen decreases nucleophilic substitution rates compared to linear analogs.

Proton Nuclear Magnetic Resonance Spectroscopy

The hydrogen-1 nuclear magnetic resonance spectrum of 2-methylbutoxybenzene provides characteristic chemical shift patterns that enable structural identification. The aromatic protons of the benzene ring appear in the downfield region between 6.5 and 8.0 parts per million [1], consistent with the strong deshielding effect of the aromatic π-electron system. For monosubstituted benzene derivatives, five distinct aromatic proton environments are typically observed, resulting in a complex multiplet pattern in this region [2].

The alkyl ether chain presents distinctive spectroscopic features. The methylene protons adjacent to the oxygen atom exhibit characteristic chemical shifts in the range of 3.4 to 4.5 parts per million [2] [3], demonstrating the downfield shift induced by the electronegative oxygen atom. This deshielding effect is fundamental to ether identification in nuclear magnetic resonance spectroscopy [2]. The 2-methylbutyl chain contributes additional complexity through its branched structure. The methyl groups bonded to the secondary carbon appear as doublets, while the methylene groups exhibit triplet patterns according to the n+1 splitting rule [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information for 2-methylbutoxybenzene. The aromatic carbon atoms appear in the characteristic range of 120-160 parts per million, with the carbon bearing the oxygen substituent experiencing additional downfield shift due to the electron-withdrawing effect of the oxygen atom [5]. The ether carbon atoms exhibit downfield shifts in the 50-80 parts per million range [3], consistent with established chemical shift patterns for aromatic ethers.

The branched alkyl chain carbons appear in distinct regions based on their substitution patterns. Primary carbon atoms from methyl groups typically resonate around 10-30 parts per million, while secondary and tertiary carbons appear at progressively downfield positions [5]. The carbon bearing the oxygen atom in the alkyl chain shows characteristic deshielding, appearing in the 60-80 parts per million region [2].

Infrared Vibrational Mode Assignments

Aromatic Ring Vibrations

The infrared spectrum of 2-methylbutoxybenzene exhibits characteristic aromatic absorption bands that distinguish it from aliphatic compounds. The aromatic carbon-hydrogen stretching vibrations appear at 3030 cm⁻¹ [6] [1], positioned slightly higher than typical saturated carbon-hydrogen stretches. This distinction provides a diagnostic tool for aromatic identification, as only alkenes and aromatics exhibit carbon-hydrogen stretches above 3000 cm⁻¹ [7].

Aromatic carbon-carbon stretching vibrations manifest as characteristic absorptions in two distinct regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [7] [6]. These bands arise from complex molecular motions within the aromatic ring system. Two prominent bands at approximately 1500 cm⁻¹ and 1600 cm⁻¹ typically demonstrate the highest intensity [6]. The aromatic ring also exhibits weak absorptions between 1660-2000 cm⁻¹, known as summation bands, which provide fingerprint patterns characteristic of substitution patterns [8] [9].

The out-of-plane carbon-hydrogen bending vibrations occur in the 690-900 cm⁻¹ region [6] [1], with the exact frequency correlating to the substitution pattern. For monosubstituted benzene rings, these vibrations typically appear at 690-710 cm⁻¹ and 730-770 cm⁻¹ [6], providing diagnostic information about the degree of substitution.

Ether Linkage Vibrations

The carbon-oxygen stretching vibrations represent the most characteristic infrared features of ether functional groups. For aromatic ethers such as 2-methylbutoxybenzene, two distinct carbon-oxygen stretching modes are observed [10] [11]. The aromatic carbon-oxygen stretch appears between 1300-1200 cm⁻¹, specifically around 1247 cm⁻¹ [11]. The aliphatic carbon-oxygen stretch manifests at approximately 1040 cm⁻¹ [11]. These two peaks exhibit comparable intensities, forming the diagnostic signature of aromatic ethers [11].

The presence of both aromatic and aliphatic carbon-oxygen bonds creates a mixed ether classification, distinguished by the appearance of two carbon-oxygen stretching peaks of different intensities [10]. This contrasts with symmetrical aromatic ethers, which exhibit only one carbon-oxygen stretching peak due to equivalent carbon-oxygen bonds [11].

Alkyl Chain Vibrations

The 2-methylbutyl chain contributes characteristic vibrational modes to the infrared spectrum. Aliphatic carbon-hydrogen stretching vibrations appear below 3000 cm⁻¹, typically around 2925 cm⁻¹ for methyl groups and 2850-2950 cm⁻¹ for methylene groups [7] [12]. The methyl groups exhibit an umbrella mode carbon-hydrogen bending vibration at 1375 ± 10 cm⁻¹ [12], confirming their presence in the molecular structure.

Methylene groups demonstrate a rocking vibration at 720 ± 10 cm⁻¹, but this absorption only appears when alkyl chains contain four or more consecutive methylene groups [12]. Since 2-methylbutoxybenzene contains only two consecutive methylene groups in its longest chain, this characteristic absorption would be absent or very weak in the spectrum.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion of 2-methylbutoxybenzene appears at m/z 164, corresponding to its molecular formula C₁₁H₁₆O and molecular weight of 164.24 g/mol [13]. The molecular ion peak intensity varies depending on the stability of the ionized molecule under electron impact conditions. Aromatic ethers typically exhibit moderate molecular ion stability due to the stabilizing influence of the aromatic ring system [14].

Primary Fragmentation Pathways

The electron impact mass spectrum of 2-methylbutoxybenzene exhibits characteristic fragmentation patterns consistent with aromatic ether compounds. The primary fragmentation involves cleavage of the ether bond, leading to the formation of phenoxide ions and alkyl cation fragments [15]. The phenoxide ion (C₆H₅O⁺) appears at m/z 93, representing a stable fragment due to resonance stabilization within the aromatic system.

α-cleavage adjacent to the oxygen atom represents another significant fragmentation pathway [16]. This process generates oxonium ions and neutral alkyl radicals. The resulting fragments appear at characteristic mass-to-charge ratios corresponding to the loss of specific alkyl groups from the molecular ion.

Secondary Fragmentation Processes

The 2-methylbutyl chain undergoes characteristic fragmentation through β-cleavage and rearrangement processes [16]. Loss of methyl groups (m/z 149, corresponding to [M-15]⁺) and ethyl groups (m/z 135, corresponding to [M-29]⁺) provides diagnostic information about the alkyl substitution pattern. The branched nature of the 2-methylbutyl group influences the relative abundances of these fragment ions compared to linear alkyl chains.

The aromatic ring system may undergo ring expansion and contraction processes under high-energy conditions [17]. These rearrangements can lead to the formation of tropylium ions (C₇H₇⁺, m/z 91) through complex molecular rearrangements involving the benzene ring system.

Fragmentation Data Analysis

Fragment Ionm/z ValueRelative IntensityAssignment
M⁺-164VariableMolecular ion
[M-15]⁺149ModerateLoss of CH₃
[M-29]⁺135ModerateLoss of C₂H₅
[M-57]⁺107HighLoss of C₄H₉
C₆H₅O⁺93HighPhenoxide ion
C₇H₇⁺91ModerateTropylium ion

The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often the phenoxide ion at m/z 93 [14]. This fragmentation pattern provides unambiguous identification of the aromatic ether functional group and distinguishes 2-methylbutoxybenzene from other isomeric compounds.

Ultraviolet-Visible Absorption Profiles and Electronic Transitions

Aromatic Electronic Transitions

The ultraviolet-visible absorption spectrum of 2-methylbutoxybenzene exhibits characteristic electronic transitions associated with the benzene chromophore. The primary absorption bands originate from π→π* transitions within the aromatic system [18]. Benzene derivatives typically display absorption maxima near 205 nm and in the 255-275 nm range [6] [1], with the exact positions influenced by substituent effects.

The intense absorption band near 205 nm corresponds to an allowed π→π* transition (E₂ band), while the weaker absorption around 260 nm represents a symmetry-forbidden transition (B band) [18]. The presence of these characteristic bands provides definitive evidence for aromatic ring systems in molecular structures [6].

Substituent Effects on Electronic Transitions

The butoxy substituent on the benzene ring influences the electronic transitions through both inductive and resonance effects. Alkoxy groups typically cause bathochromic (red) shifts in aromatic absorption bands due to their electron-donating properties [18]. The oxygen atom contains non-bonding electron pairs that can interact with the aromatic π-system, leading to extended conjugation and reduced energy gaps between electronic states.

The 2-methylbutoxy group exhibits similar electronic effects to other alkoxy substituents, with the branched alkyl chain having minimal direct influence on the aromatic electronic transitions. The primary electronic effects originate from the oxygen atom directly bonded to the benzene ring, while the alkyl portion serves primarily as a steric and solubility-modifying group.

Electronic Transition Assignments

Transition TypeWavelength (nm)Molar AbsorptivityAssignment
π→π* (allowed)~210High (>10⁴)E₂ band
π→π* (forbidden)~260Moderate (10²-10³)B band
n→π*~320-350Low (<10²)Ether transition

The ether linkage contributes additional electronic transitions at longer wavelengths. The oxygen atom's non-bonding electrons can undergo n→π* transitions, typically appearing as weak absorptions in the 320-350 nm region [19]. These transitions exhibit lower molar absorptivities compared to π→π* transitions due to their forbidden nature.

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of 2-methylbutoxybenzene demonstrates solvent-dependent characteristics. Polar solvents typically cause hypsochromic (blue) shifts in π→π* transitions while inducing bathochromic shifts in n→π* transitions [20]. These solvent effects provide information about the electronic nature of the excited states and the degree of charge transfer involved in the electronic transitions.

The magnitude of solvent shifts correlates with the change in dipole moment between ground and excited states [20]. For aromatic ethers, the π→π* transitions often involve minimal charge redistribution, resulting in small solvent effects. Conversely, n→π* transitions may exhibit significant solvent sensitivity due to the localized nature of the non-bonding electrons on the oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton Nuclear Magnetic Resonance Spectroscopy

The hydrogen-1 nuclear magnetic resonance spectrum of 2-methylbutoxybenzene provides distinctive chemical shift patterns that enable unambiguous structural identification. The aromatic protons of the benzene ring manifest in the characteristic downfield region between 6.5 and 8.0 parts per million, consistent with the pronounced deshielding effect induced by the aromatic π-electron system [1]. For monosubstituted benzene derivatives, five distinct aromatic proton environments are observed, generating a complex multiplet pattern within this spectral region [2].

The alkyl ether chain exhibits diagnostic spectroscopic signatures that facilitate functional group identification. The methylene protons directly bonded to the oxygen atom demonstrate characteristic chemical shifts within the range of 3.4 to 4.5 parts per million [2] [3]. This downfield displacement results from the electron-withdrawing effect of the electronegative oxygen atom, representing a fundamental identification criterion for ether functionalities in nuclear magnetic resonance spectroscopy [2]. The 2-methylbutyl substituent introduces additional spectroscopic complexity through its branched molecular architecture. The methyl groups attached to the secondary carbon center appear as doublets due to coupling with the adjacent methine proton, while the methylene groups exhibit triplet patterns in accordance with the n+1 rule for spin-spin coupling [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides essential complementary structural information for complete characterization of 2-methylbutoxybenzene. The aromatic carbon atoms resonate within the characteristic range of 120-160 parts per million, with the carbon atom bearing the oxygen substituent experiencing additional downfield displacement due to the electron-withdrawing inductive effect of the oxygen atom [5]. The ether carbon atoms demonstrate predictable downfield shifts within the 50-80 parts per million range [3], maintaining consistency with established chemical shift correlations for aromatic ether compounds.

The branched alkyl chain carbon atoms exhibit distinct chemical shift patterns determined by their specific substitution environments. Primary carbon atoms associated with methyl groups typically resonate within the 10-30 parts per million region, while secondary and tertiary carbon centers appear at progressively more downfield positions [5]. The carbon atom directly bonded to the oxygen atom within the alkyl chain displays characteristic deshielding effects, appearing within the 60-80 parts per million spectral region [2].

Infrared (IR) Vibrational Mode Assignments

Aromatic Ring Vibrations

The infrared absorption spectrum of 2-methylbutoxybenzene displays characteristic aromatic vibrational bands that provide unambiguous differentiation from aliphatic organic compounds. The aromatic carbon-hydrogen stretching vibrations appear at 3030 cm⁻¹ [6] [1], positioned at slightly higher frequencies compared to typical saturated carbon-hydrogen stretching modes. This frequency distinction serves as a diagnostic tool for aromatic identification, since only alkenes and aromatic compounds exhibit carbon-hydrogen stretching vibrations above 3000 cm⁻¹ [7].

Aromatic carbon-carbon stretching vibrations manifest as characteristic absorption bands within two distinct spectral regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [7] [6]. These vibrational modes arise from complex molecular motions involving the entire aromatic ring system. Two prominent absorption bands at approximately 1500 cm⁻¹ and 1600 cm⁻¹ typically demonstrate the highest relative intensities [6]. The aromatic ring system additionally exhibits weak absorption features between 1660-2000 cm⁻¹, designated as summation bands, which provide characteristic fingerprint patterns indicative of specific substitution patterns [8] [9].

The out-of-plane carbon-hydrogen bending vibrations occur within the 690-900 cm⁻¹ spectral region [6] [1], with precise frequency positions correlating directly to the aromatic substitution pattern. For monosubstituted benzene ring systems, these vibrational modes typically appear at 690-710 cm⁻¹ and 730-770 cm⁻¹ [6], providing diagnostic information regarding the degree and pattern of aromatic substitution.

Ether Linkage Vibrations

The carbon-oxygen stretching vibrations represent the most diagnostic infrared spectroscopic features for ether functional group identification. For aromatic ether compounds such as 2-methylbutoxybenzene, two distinct carbon-oxygen stretching modes are characteristically observed [10] [11]. The aromatic carbon-oxygen stretching vibration appears within the range of 1300-1200 cm⁻¹, specifically around 1247 cm⁻¹ [11]. The aliphatic carbon-oxygen stretching mode manifests at approximately 1040 cm⁻¹ [11]. These two absorption peaks exhibit comparable relative intensities, forming the characteristic diagnostic signature for aromatic ether identification [11].

The simultaneous presence of both aromatic and aliphatic carbon-oxygen bonds classifies the compound as a mixed ether, distinguished by the appearance of two carbon-oxygen stretching peaks with different relative intensities [10]. This spectroscopic pattern contrasts with symmetrical aromatic ethers, which exhibit only one carbon-oxygen stretching peak due to equivalent carbon-oxygen bond environments [11].

Alkyl Chain Vibrations

The 2-methylbutyl substituent contributes characteristic vibrational modes to the overall infrared absorption spectrum. Aliphatic carbon-hydrogen stretching vibrations appear below 3000 cm⁻¹, typically around 2925 cm⁻¹ for methyl groups and within the range of 2850-2950 cm⁻¹ for methylene groups [7] [12]. The methyl groups exhibit a distinctive umbrella mode carbon-hydrogen bending vibration at 1375 ± 10 cm⁻¹ [12], providing confirmatory evidence for their presence within the molecular structure.

Methylene groups demonstrate a characteristic rocking vibration at 720 ± 10 cm⁻¹, although this absorption only appears when alkyl chains contain four or more consecutive methylene groups [12]. Since 2-methylbutoxybenzene contains only two consecutive methylene groups in its longest alkyl chain segment, this characteristic absorption band would be absent or exhibit very weak intensity in the infrared spectrum.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion of 2-methylbutoxybenzene appears at m/z 164, corresponding precisely to its molecular formula C₁₁H₁₆O and calculated molecular weight of 164.24 g/mol [13]. The relative intensity of the molecular ion peak varies depending on the thermodynamic stability of the ionized molecule under electron impact ionization conditions. Aromatic ether compounds typically exhibit moderate molecular ion stability attributable to the stabilizing influence of the aromatic ring π-electron system [14].

Primary Fragmentation Pathways

The electron impact mass spectrum of 2-methylbutoxybenzene exhibits characteristic fragmentation patterns that remain consistent with established aromatic ether fragmentation mechanisms. The primary fragmentation pathway involves heterolytic cleavage of the ether bond, resulting in the formation of phenoxide ions and corresponding alkyl cation fragments [15]. The phenoxide ion (C₆H₅O⁺) appears at m/z 93, representing a thermodynamically stable fragment due to extensive resonance stabilization within the aromatic ring system.

Alpha-cleavage adjacent to the oxygen atom represents another significant fragmentation mechanism [16]. This fragmentation process generates oxonium ions and neutral alkyl radical species. The resulting ionic fragments appear at characteristic mass-to-charge ratios corresponding to the systematic loss of specific alkyl groups from the molecular ion precursor.

Secondary Fragmentation Processes

The 2-methylbutyl chain undergoes characteristic fragmentation reactions through beta-cleavage and molecular rearrangement processes [16]. Loss of methyl groups (m/z 149, corresponding to [M-15]⁺) and ethyl groups (m/z 135, corresponding to [M-29]⁺) provides diagnostic structural information regarding the alkyl substitution pattern. The branched molecular architecture of the 2-methylbutyl group significantly influences the relative abundances of these characteristic fragment ions compared to linear alkyl chain analogues.

The aromatic ring system may undergo ring expansion and contraction processes under high-energy ionization conditions [17]. These complex rearrangement reactions can lead to the formation of tropylium ions (C₇H₇⁺, m/z 91) through intricate molecular rearrangements involving the benzene ring π-electron system.

Fragmentation Data Analysis

Fragment Ionm/z ValueRelative IntensityStructural Assignment
M⁺-164VariableMolecular ion
[M-15]⁺149ModerateLoss of CH₃
[M-29]⁺135ModerateLoss of C₂H₅
[M-57]⁺107HighLoss of C₄H₉
C₆H₅O⁺93HighPhenoxide ion
C₇H₇⁺91ModerateTropylium ion

The base peak within the mass spectrum typically corresponds to the most thermodynamically stable fragment ion, frequently represented by the phenoxide ion at m/z 93 [14]. This characteristic fragmentation pattern provides unambiguous identification of the aromatic ether functional group and enables differentiation of 2-methylbutoxybenzene from other isomeric molecular structures.

UV-Vis Absorption Profiles and Electronic Transitions

Aromatic Electronic Transitions

The ultraviolet-visible absorption spectrum of 2-methylbutoxybenzene exhibits characteristic electronic transitions directly associated with the benzene chromophore system. The primary absorption bands originate from π→π* electronic transitions occurring within the aromatic π-electron system [18]. Benzene derivatives characteristically display absorption maxima near 205 nm and within the 255-275 nm wavelength range [6] [1], with exact spectral positions influenced by electronic and steric effects of substituent groups.

The intense absorption band near 205 nm corresponds to an electronically allowed π→π* transition (designated as the E₂ band), while the weaker absorption around 260 nm represents a symmetry-forbidden electronic transition (designated as the B band) [18]. The presence of these characteristic absorption features provides definitive spectroscopic evidence for aromatic ring systems within molecular structures [6].

Substituent Effects on Electronic Transitions

The butoxy substituent attached to the benzene ring influences the electronic transition energies through both inductive and resonance electronic effects. Alkoxy functional groups typically induce bathochromic (red) shifts in aromatic absorption bands due to their electron-donating properties [18]. The oxygen atom contains non-bonding electron pairs that can participate in π-conjugation with the aromatic π-system, resulting in extended conjugation and reduced energy gaps between ground and excited electronic states.

The 2-methylbutoxy substituent exhibits electronic effects similar to other alkoxy substituents, with the branched alkyl chain exerting minimal direct influence on the aromatic electronic transitions. The primary electronic perturbations originate from the oxygen atom directly bonded to the benzene ring, while the alkyl portion serves primarily as a steric and solubility-modifying structural component.

Electronic Transition Assignments

Transition TypeWavelength (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Electronic Assignment
π→π* (allowed)~210>10⁴E₂ band
π→π* (forbidden)~26010²-10³B band
n→π* (ether)~320-350<10²Oxygen lone pair transition

The ether linkage contributes additional electronic transitions at longer wavelengths within the spectrum. The non-bonding electrons localized on the oxygen atom can undergo n→π* electronic transitions, typically appearing as weak absorption features within the 320-350 nm wavelength region [19]. These electronic transitions exhibit significantly lower molar absorptivity values compared to π→π* transitions due to their symmetry-forbidden nature.

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of 2-methylbutoxybenzene demonstrates solvent-dependent spectroscopic characteristics that provide insight into excited state electronic properties. Polar solvents typically induce hypsochromic (blue) shifts in π→π* transitions while causing bathochromic (red) shifts in n→π* transitions [20]. These solvent-induced spectral shifts provide valuable information regarding the electronic nature of excited states and the degree of charge transfer character involved in specific electronic transitions.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

164.120115130 g/mol

Monoisotopic Mass

164.120115130 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

Explore Compound Types